3-(2-Cyanoethyl)-4-chloroaniline
Description
3-(2-Cyanoethyl)-4-chloroaniline (CAS: 90691-36-4) is a substituted aniline derivative featuring a chloro group at the para-position and a cyanoethyl group (-CH₂CH₂CN) at the meta-position of the benzene ring. This structure combines the electron-withdrawing effects of both substituents, which likely influence its chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
90691-36-4 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
3-(5-amino-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H9ClN2/c10-9-4-3-8(12)6-7(9)2-1-5-11/h3-4,6H,1-2,12H2 |
InChI Key |
NVIUTTYSVKPXSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CCC#N)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Mono-Chloroaniline Isomers
The simplest analogs are the mono-chloroaniline isomers:
Key Differences :
- Positional Effects : The para-chloro substituent in 4-chloroaniline enhances its electron-withdrawing nature compared to ortho- and meta-isomers. This affects reactivity in electrophilic substitution reactions.
- Biodegradation : 4-Chloroaniline is efficiently degraded by bacteria (e.g., Pseudomonas putida CA16) via a modified ortho-cleavage pathway , while 3,4-dichloroaniline resists degradation .
- Toxicity : Subchronic oral toxicity values (VTR) differ: 4-chloroaniline (0.03 mg/kg/day) is more toxic than 2- (0.07 mg/kg/day) and 3-chloroaniline (0.05 mg/kg/day) .
Halogenated and Alkyl-Substituted Derivatives
4-Chloro-2-toluidine (CAS: 95-69-2)
- Structure : Contains a methyl group (2-CH₃) and 4-Cl .
- Properties : Increased hydrophobicity due to the methyl group, altering solubility and environmental persistence. Toxicity data are less studied compared to 4-chloroaniline .
4-Chloro-2-iodoaniline (CAS: 63069-48-7)
- Structure : Substituted with 4-Cl and 2-I .
- No biodegradation data are available .
Complex Substituted Anilines
4-(Azepan-1-ylcarbonyl)-3-chloroaniline (CAS: 524955-73-5)
- Structure : Features a chloro group and an azepane carbonyl moiety.
- Properties : The azepane group increases molecular weight (252.74 g/mol) and may enhance lipophilicity, affecting membrane permeability in biological systems .
3-Chloro-N-[(2-chlorophenyl)methyl]-4-fluoroaniline
- Structure : Contains 3-Cl , 4-F , and a benzyl group .
Toxicity and Environmental Impact
Notes:
- The cyanoethyl group in this compound introduces a risk of cyanide generation upon metabolic breakdown, though direct evidence is lacking.
- Environmental persistence may increase due to reduced biodegradability compared to 4-chloroaniline, as bulky substituents often hinder microbial enzymes .
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